molecular formula C13H19N B15273522 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine

2-[(3,5-Dimethylphenyl)methyl]pyrrolidine

Cat. No.: B15273522
M. Wt: 189.30 g/mol
InChI Key: TWEIFBQCHCOIJP-UHFFFAOYSA-N
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Description

2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with a 3,5-dimethylphenylmethyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine typically involves the reaction of 3,5-dimethylbenzyl chloride with pyrrolidine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the chloride by the pyrrolidine ring.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-Dimethylphenyl)methyl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Various amine derivatives.

    Substitution: Nitrated or halogenated derivatives of the original compound.

Scientific Research Applications

2-[(3,5-Dimethylphenyl)methyl]pyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the synthesis of fine chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its pyrrolidine ring and aromatic substituent. These interactions can modulate biological pathways and result in the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3,5-Dimethylphenyl)methyl]pyrrolidine is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H19N

Molecular Weight

189.30 g/mol

IUPAC Name

2-[(3,5-dimethylphenyl)methyl]pyrrolidine

InChI

InChI=1S/C13H19N/c1-10-6-11(2)8-12(7-10)9-13-4-3-5-14-13/h6-8,13-14H,3-5,9H2,1-2H3

InChI Key

TWEIFBQCHCOIJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)CC2CCCN2)C

Origin of Product

United States

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